molecular formula C16H10ClN3OS3 B2577332 3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 477503-25-6

3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No. B2577332
CAS RN: 477503-25-6
M. Wt: 391.91
InChI Key: RRDSNQIFTVVUKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . High-resolution mass spectra were recorded using a Waters Xevo G2-XS QTof mass spectrometer in ESI mode .


Molecular Structure Analysis

The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.


Chemical Reactions Analysis

The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the chemical reactions of the compound .


Physical And Chemical Properties Analysis

The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the physical and chemical properties of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is part of a class of compounds that have been explored for their unique chemical properties and synthetic applications. For instance, compounds with structural similarities have been synthesized through green chemistry approaches, utilizing water as an optimal reaction medium, which aligns with the principles of green chemistry due to nearly quantitative yields and environmentally friendly processes (Horishny & Matiychuk, 2020). Additionally, the synthesis of pro-apoptotic indapamide derivatives, which share a structural motif with the compound , has demonstrated significant potential in anticancer research, particularly through the inhibition of melanoma cell lines (Yılmaz et al., 2015).

Pharmacological and Biological Applications

The structural framework of this compound is conducive to pharmacological modification and investigation. Derivatives of this compound have been evaluated for their antimicrobial activities, demonstrating the biological potential of these fused heterocycles, which could serve as a therapeutic lead for generating new drug candidates (Kale & Mene, 2013). In addition, novel hetarylquinolines containing thiazolidine and dihydrothiazole rings synthesized from benzene ring–substituted compounds suggest potential applications in developing new pharmacological agents (Aleqsanyan & Hambardzumyan, 2021).

Material Science and Supramolecular Chemistry

Compounds structurally related to this compound have been explored in the context of material science, particularly in the development of supramolecular gelators. The synthesis and characterization of N-(thiazol-2-yl)benzamide derivatives, for instance, have revealed insights into the role of methyl functionality and non-covalent interactions in gelation behavior, which is crucial for the design of new materials with specific properties (Yadav & Ballabh, 2020).

Mechanism of Action

The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazol-7-yl moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.

properties

IUPAC Name

3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS3/c1-22-16-19-11-6-5-10-12(13(11)24-16)23-15(18-10)20-14(21)8-3-2-4-9(17)7-8/h2-7H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDSNQIFTVVUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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